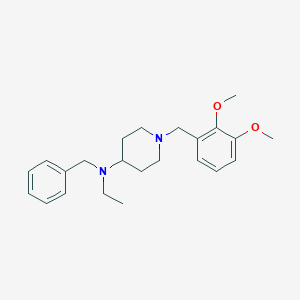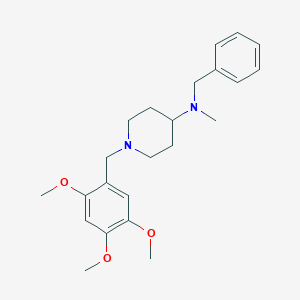![molecular formula C22H28FN3 B247673 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247673.png)
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine, also known as piperazine derivative, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine is not fully understood. However, it is believed to exert its biological effects through the modulation of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, it has been found to interact with various receptors in the body, including the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases. Additionally, it has been found to reduce the activity of enzymes that contribute to the breakdown of neurotransmitters, which may contribute to its antidepressant effects. Furthermore, it has been found to reduce the activity of pain receptors in the body, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine in lab experiments is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, it has been found to exhibit low toxicity, which makes it a relatively safe compound to work with. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine. One potential direction is the development of novel therapeutic applications for this compound, particularly in the treatment of inflammatory diseases, chronic pain, and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties may also be potential future directions for research.
Métodos De Síntesis
The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine can be achieved through a multi-step process involving the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine to produce the final product.
Aplicaciones Científicas De Investigación
1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenyl1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, it has been found to exhibit analgesic effects, which make it a potential candidate for the treatment of chronic pain. Furthermore, it has been found to exhibit antidepressant effects, which make it a potential candidate for the treatment of depression.
Propiedades
Fórmula molecular |
C22H28FN3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C22H28FN3/c23-20-8-6-19(7-9-20)18-24-12-10-22(11-13-24)26-16-14-25(15-17-26)21-4-2-1-3-5-21/h1-9,22H,10-18H2 |
Clave InChI |
BXXXUHPRKTUHJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247601.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)